molecular formula C7H13N3 B13256429 (1S)-1-(1H-imidazol-2-yl)-2-methylpropan-1-amine

(1S)-1-(1H-imidazol-2-yl)-2-methylpropan-1-amine

Cat. No.: B13256429
M. Wt: 139.20 g/mol
InChI Key: WBNFIORQLJOELA-LURJTMIESA-N
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Description

(1S)-1-(1H-imidazol-2-yl)-2-methylpropan-1-amine is a chemical compound that features an imidazole ring, a common structure in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(1H-imidazol-2-yl)-2-methylpropan-1-amine typically involves the reaction of an imidazole derivative with a suitable amine precursor. One common method involves the use of (S)-2-methylpropan-1-amine as a starting material, which is then reacted with an imidazole derivative under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(1H-imidazol-2-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce any functional groups present on the imidazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles like halides or alkoxides replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, alkoxides, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can lead to the formation of reduced imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(1H-imidazol-2-yl)-2-methylpropan-1-amine is used as a building block for the synthesis of more complex molecules. Its imidazole ring is a versatile moiety that can participate in various chemical reactions, making it valuable for organic synthesis.

Biology

In biological research, this compound is studied for its potential as a ligand in enzyme inhibition and receptor binding studies. The imidazole ring is known to interact with metal ions and proteins, making it useful in the design of biologically active molecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Compounds containing imidazole rings are often found in drugs that target specific enzymes or receptors, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes, including catalysis and material synthesis.

Mechanism of Action

The mechanism of action of (1S)-1-(1H-imidazol-2-yl)-2-methylpropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and form hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of specific biological pathways. This compound may also act as a ligand, binding to receptors and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (1S)-1-(1H-imidazol-2-yl)-2-methylpropan-1-amine stands out due to its specific structural features and reactivity. The presence of the methyl group on the propan-1-amine moiety provides unique steric and electronic properties, influencing its interaction with molecular targets and its behavior in chemical reactions.

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

(1S)-1-(1H-imidazol-2-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C7H13N3/c1-5(2)6(8)7-9-3-4-10-7/h3-6H,8H2,1-2H3,(H,9,10)/t6-/m0/s1

InChI Key

WBNFIORQLJOELA-LURJTMIESA-N

Isomeric SMILES

CC(C)[C@@H](C1=NC=CN1)N

Canonical SMILES

CC(C)C(C1=NC=CN1)N

Origin of Product

United States

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